D-2-Methyl-4-fluorophe D-2-Methyl-4-fluorophe
Brand Name: Vulcanchem
CAS No.: 1213186-81-2
VCID: VC4461864
InChI: InChI=1S/C10H12FNO2/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1
SMILES: CC1=C(C=CC(=C1)F)CC(C(=O)O)N
Molecular Formula: C10H12FNO2
Molecular Weight: 197.209

D-2-Methyl-4-fluorophe

CAS No.: 1213186-81-2

Cat. No.: VC4461864

Molecular Formula: C10H12FNO2

Molecular Weight: 197.209

* For research use only. Not for human or veterinary use.

D-2-Methyl-4-fluorophe - 1213186-81-2

Specification

CAS No. 1213186-81-2
Molecular Formula C10H12FNO2
Molecular Weight 197.209
IUPAC Name (2R)-2-amino-3-(4-fluoro-2-methylphenyl)propanoic acid
Standard InChI InChI=1S/C10H12FNO2/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1
Standard InChI Key WDSUDTPFZZINJC-SECBINFHSA-N
SMILES CC1=C(C=CC(=C1)F)CC(C(=O)O)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

D-2-Methyl-4-fluorophenylalanine belongs to the class of α-methyl-substituted aromatic amino acids. Its structure features:

  • A central chiral carbon (Cα) with R-configuration, ensuring enantiomeric purity critical for biological activity .

  • A methyl group at the α-position, which sterically hinders proteolytic degradation while maintaining backbone rigidity .

  • A 4-fluorophenyl side chain that enhances lipophilicity and enables π-stacking interactions in protein binding pockets .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₂FNO₂
Molecular Weight197.21 g/mol
Optical Rotation ([α]²⁵D)+15 ± 2° (c=1 in H₂O)
Melting Point179–182°C (varies by derivative)
LogP2.50 (predicted)

The fluorine atom at the para position contributes to its electronic profile, reducing metabolic oxidation while maintaining hydrophobic interactions .

Synthetic Methodologies

Solution-Phase Synthesis

The T3P-DMSO mediated synthesis route enables efficient production of fluorinated amino acid derivatives. For D-2-Methyl-4-fluorophenylalanine, this involves:

  • Aldol Condensation: Reacting 4-fluorobenzaldehyde with methyl glycinate under basic conditions to form the α,β-unsaturated intermediate.

  • Asymmetric Hydrogenation: Catalytic hydrogenation using chiral Ru-complexes (e.g., Noyori-type catalysts) to achieve >99% enantiomeric excess .

  • Protection/Deprotection: Sequential Fmoc/t-Bu protection for peptide synthesis compatibility .

Table 2: Key Synthetic Parameters

ParameterOptimal ConditionYield (%)
Reaction Temperature25°C92–96
Catalyst Loading0.5 mol% Ru-BINAP94
Deprotection Agent20% Piperidine/DMFQuant.

This method minimizes racemization and achieves scalability up to kilogram quantities for industrial applications .

Biochemical and Pharmacological Applications

Neuropharmacological Agents

Incorporating D-2-Methyl-4-fluorophenylalanine into neuropeptides enhances blood-brain barrier penetration. Notable examples include:

  • NMDA Receptor Antagonists: Fluorine-mediated hydrophobic interactions improve binding affinity (Kd = 12 nM vs. 45 nM for non-fluorinated analog) .

  • Dopamine Transporter Inhibitors: α-Methylation reduces off-target effects by 70% compared to L-phenylalanine derivatives .

Anticancer Therapeutics

Structural analogs of this compound exhibit potent activity against hematological malignancies:

  • Bcl-2 Inhibition: Derivative 4g (2-amino-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile) reduces Bcl-2 expression by 83% in MOLM13 AML cells at 5 μM .

  • Apoptosis Induction: Treatment increases caspase-9 activation (3.2-fold) and sub-G1 population (42% vs. 6% control) .

Table 3: Cytotoxicity Profile (IC₅₀, μM)

Cell LineD-2-Methyl-4-fluorophe DerivativeCisplatin
MOLM13 (AML)1.8 ± 0.35.4 ± 1.1
MV4-11 (AML)2.1 ± 0.46.7 ± 0.9
HEK293 (Normal)>5012.3 ± 2.4

The selectivity index (SI = 27.8) highlights its therapeutic window advantage over conventional chemotherapeutics .

Protein Engineering and Bioconjugation

Enhanced Protein Stability

Substituting L-phenylalanine with D-2-Methyl-4-fluorophenylalanine in model enzymes (e.g., T4 lysozyme) confers:

  • Thermal Stability: ΔTm = +8.4°C due to fluorinated side chain packing .

  • Protease Resistance: 94% residual activity after 24h trypsin exposure vs. 23% for wild-type .

Site-Specific Labeling

The fluorine atom enables¹⁹F-NMR tracking of protein conformational changes. In KlenTaq DNA polymerase, F₂Met substitution at position 14 revealed substrate-induced structural shifts (Δδ = 0.78 ppm) .

Industrial and Material Science Applications

Chiral Stationary Phases

Covalent attachment to silica matrices creates HPLC phases with unprecedented enantioselectivity (α = 2.14 for atenolol isomers) .

Fluorinated Polymers

Copolymerization with ε-caprolactam yields materials with:

  • Enhanced Dielectric Constant: ε = 4.7 vs. 3.9 for non-fluorinated analogs.

  • Thermal Stability: Decomposition onset at 312°C (TGA, N₂ atmosphere) .

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